

LNA-A vs. Unlocked Nucleic Acid (UNA): A Comparative Analysis of Duplex Stability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2'-O,4'-C-Methyleneadenosine

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For researchers, scientists, and drug development professionals, the choice of modified nucleic acids is critical in the design of oligonucleotides for therapeutic and diagnostic applications. Among the myriad of available modifications, Locked Nucleic Acid (LNA) and Unlocked Nucleic Acid (UNA) represent two contrasting approaches to modulating duplex stability. This guide provides an objective comparison of LNA-A and UNA on duplex stability, supported by experimental data, detailed methodologies, and visualizations to aid in the selection of the appropriate modification for specific research needs.

Executive Summary

Locked Nucleic Acid (LNA) is a conformationally restricted nucleic acid analog that significantly enhances the stability of duplexes, while Unlocked Nucleic Acid (UNA) is a flexible analog that generally destabilizes duplexes. These opposing characteristics make them valuable tools for fine-tuning the binding affinity and specificity of oligonucleotides. This guide presents a comparative analysis of the adenosine versions of these modifications, LNA-A and UNA-A, focusing on their impact on the thermal stability of nucleic acid duplexes.

Structural Differences

The fundamental difference between LNA and UNA lies in the modification of the ribose sugar moiety.

• LNA (Locked Nucleic Acid): An LNA nucleotide contains a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[1] This bridge "locks" the sugar in a C3'-endo







conformation, which is characteristic of A-form nucleic acid duplexes.[1] This pre-organized structure reduces the entropic penalty of hybridization, leading to a significant increase in thermal stability.[2][3]

• UNA (Unlocked Nucleic Acid): In contrast, UNA possesses an acyclic sugar mimic where the C2'-C3' bond of the ribose ring is cleaved.[4][5] This modification imparts high conformational flexibility to the nucleotide, which generally leads to a decrease in duplex stability.[5]



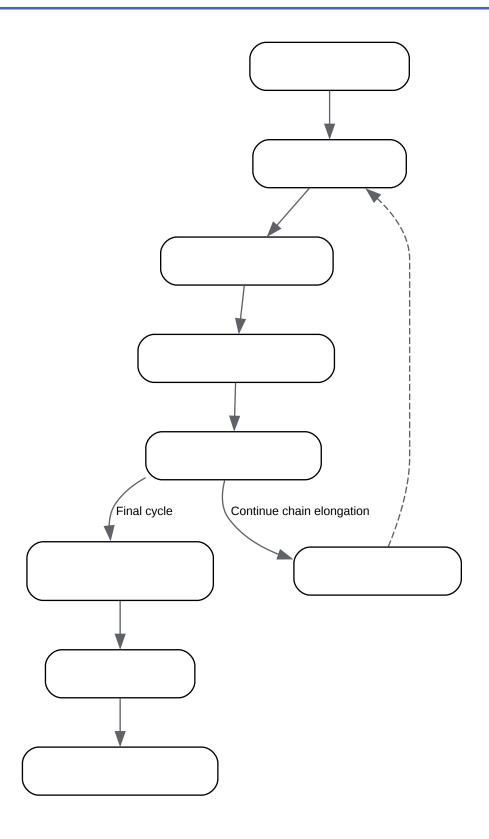
UNA-A Structure

Figure 2: UNA-A with a cleaved ribose ring providing flexibility.

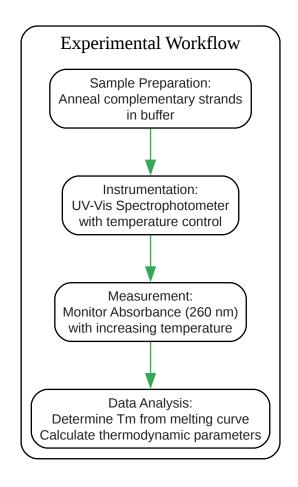
LNA-A Structure

Figure 1: LNA-A with a methylene bridge locking the ribose ring.









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 To cite this document: BenchChem. [LNA-A vs. Unlocked Nucleic Acid (UNA): A Comparative Analysis of Duplex Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587415#comparative-analysis-of-lna-a-and-unlocked-nucleic-acid-una-in-duplex-stability]

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